molecular formula C12H30BN3 B1599251 N,N,N',N',N'',N''-Hexaethylboranetriamine CAS No. 867-97-0

N,N,N',N',N'',N''-Hexaethylboranetriamine

Cat. No.: B1599251
CAS No.: 867-97-0
M. Wt: 227.2 g/mol
InChI Key: KCFRGNTWICAUIP-UHFFFAOYSA-N
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Description

Evolution of Boron-Nitrogen Chemistry and its Significance in Contemporary Chemical Research

The chemistry of boron and nitrogen is fundamentally linked by the concept of isoelectronic analogy. A boron-nitrogen (B-N) unit possesses the same number of valence electrons (eight) as a carbon-carbon (C-C) unit, making them isoelectronic. libretexts.org This relationship allows for the existence of B-N compounds that are structural analogues of carbon-based molecules, a concept that has driven much of the exploration in this field. libretexts.org

The journey of B-N chemistry began with early experiments, such as those by Stock and Pohland in 1926, but has gained significant momentum in recent years. researchgate.net This resurgence is fueled by the discovery of novel properties and applications. For instance, the difference in electronegativity between boron (2.04) and nitrogen (3.04) results in a polarization of the B-N bond (Bδ+-Nδ-), which distinguishes these compounds from their nonpolar C-C counterparts and imparts unique reactivity. libretexts.org This inherent polarity and the presence of an empty p-orbital on the boron atom make boron compounds effective Lewis acids, capable of forming stable adducts with Lewis bases like amines. libretexts.orgnih.gov

In contemporary research, boron-nitrogen compounds are at the forefront of materials science. They are investigated for their potential in hydrogen storage, with compounds like ammonia (B1221849) borane (B79455) (NH₃BH₃) being of particular interest due to dihydrogen bonds (N-Hδ+···Hδ--B) that facilitate hydrogen release. rsc.orgnih.gov Furthermore, their excellent luminescent properties, tunable energy levels, and high quantum efficiency have made them promising candidates for next-generation organic light-emitting diodes (OLEDs), potentially replacing more expensive platinum-group metal-doped materials. researchgate.net The applications also extend to catalysis and the synthesis of new organic analogues, highlighting the dynamic and evolving nature of B-N chemistry. rsc.org

Table 1: Comparative Properties of Isoelectronic B-N and C-C Bonds

Property H₃N-BH₃ (Amine-Borane) H₃C-CH₃ (Ethane)
Bond Length 1.658 Å 1.533 Å
Bond Strength 31 kcal/mol 89 kcal/mol
Dipole Moment 5.2 D 0 D

Data sourced from Chemistry LibreTexts. libretexts.org

Structural Characteristics of Triaminoboranes and Their Relevance to N,N,N',N',N'',N''-Hexaethylboranetriamine

Triaminoboranes, also known as boranetriamines, are a class of compounds characterized by a central boron atom bonded to three nitrogen atoms, with the general formula B(NR₂)₃. The parent compound is Triaminoborane (B(NH₂)₂). chemspider.com A key structural feature of these molecules is the trigonal planar geometry around the boron atom. This planarity arises from the sp² hybridization of boron.

This compound, also known as Tris(diethylamino)borane, is a quintessential example of a triaminoborane. echemi.com Its structure consists of a central boron atom covalently bonded to the nitrogen atoms of three separate diethylamino groups. vulcanchem.com The steric bulk of the ethyl groups and the electronic effects of the nitrogen atoms define its chemical behavior. The donation from the three nitrogen atoms effectively attenuates the electrophilicity of the boron center, making the compound a useful precursor in coordination chemistry and for boron-doped materials. vulcanchem.com

Table 2: Structural and Chemical Identity of this compound

Identifier Value
Chemical Name This compound
Synonyms Tris(diethylamino)borane, Hexaethylboranetriamine
CAS Number 867-97-0
Molecular Formula C₁₂H₃₀BN₃
Molecular Weight 227.20 g/mol
SMILES B(N(CC)CC)(N(CC)CC)N(CC)CC

Data sourced from ECHEMI and Vulcanchem. vulcanchem.comechemi.com

Historical Context and Future Perspectives in the Study of Boron-Containing Amines

The history of boron chemistry dates back to the early 19th century. Elemental boron was first isolated in 1808 by Sir Humphry Davy and independently by Joseph Louis Gay-Lussac and Louis Jaques Thénard. acs.orgwikipedia.org However, boron compounds like borax (B76245) were used as glazes and in metallurgy for centuries prior. nih.govwikipedia.org A pivotal moment in understanding boron's unique nature came with William N. Lipscomb's work on the structure of boranes, which illuminated complex chemical bonding and earned him the Nobel Prize in Chemistry in 1976. wikipedia.org

The study of boron-containing amines, or amine-boranes, is a significant sub-field. These Lewis acid-base adducts are foundational to much of modern boron-nitrogen chemistry. libretexts.org Syntheses of various amine-borane adducts have been developed, serving as precursors for a wide array of more complex B-N structures, including borazines (inorganic benzene) and advanced materials. nih.govpurdue.edu

Looking forward, the prospects for boron-containing amines and related B-N compounds are expanding rapidly. In medicinal chemistry, boron's unique ability to act as a Lewis acid and form reversible covalent bonds is being exploited to design novel therapeutic agents, including protease inhibitors. nih.govacs.org The development of boron-containing primary amines as building blocks for peptoids—peptide mimics with enhanced stability—opens new avenues for drug discovery. nih.govresearchgate.net In materials science, the focus remains on developing highly efficient B-N compounds for optoelectronic applications and as advanced energy materials. researchgate.netrsc.org The continued synthesis and characterization of molecules like this compound provide fundamental insights that underpin these technological advancements.

Properties

IUPAC Name

N-[bis(diethylamino)boranyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30BN3/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFRGNTWICAUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(N(CC)CC)(N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30BN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416099
Record name Boranetriamine, hexaethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-97-0
Record name Boranetriamine, hexaethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n,n ,n ,n ,n Hexaethylboranetriamine

Precursor Synthesis and Reactant Selection

The successful synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine is fundamentally dependent on the quality and reactivity of its precursors: an ethylamine (B1201723) derivative and a boron source.

Design and Preparation of Ethylamine Derivatives for Boranetriamine Synthesis

The primary amine precursor for the synthesis of this compound is diethylamine (B46881) ((C₂H₅)₂NH). The selection of this secondary amine is crucial as its nucleophilicity and steric profile directly influence the reaction kinetics and the formation of the desired trisubstituted product.

Key Considerations for Diethylamine Selection:

Purity: High-purity diethylamine is essential to prevent side reactions with impurities that could lead to the formation of undesired boron-containing byproducts.

Anhydrous Conditions: The presence of water must be strictly avoided, as it can react with the boron precursor to form boric acid and other boron oxides, reducing the yield of the target compound.

Nucleophilicity: Diethylamine acts as the nucleophile, attacking the electrophilic boron center. Its reactivity is generally sufficient for the amination of common boron precursors.

The preparation of diethylamine itself is a well-established industrial process, typically involving the vapor-phase reaction of ethanol (B145695) with ammonia (B1221849) over a dehydration catalyst. For laboratory-scale synthesis of the target boranetriamine, commercially available high-purity diethylamine is typically used.

Optimization of Boron Halide or Related Boron Precursor Selection

Common Boron Precursors:

Boron Trichloride (B1173362) (BCl₃): A highly reactive and common precursor. Its reaction with diethylamine proceeds readily, often exothermically, to form the desired product and hydrogen chloride (HCl). The HCl byproduct must be neutralized, typically by using an excess of the amine reactant or a non-nucleophilic base.

Boron Trifluoride (BF₃): Often used as its etherate complex (BF₃·O(C₂H₅)₂), which is easier to handle than gaseous BF₃. nih.gov The reaction with diethylamine is generally less vigorous than with BCl₃.

Boron Tribromide (BBr₃): Another highly reactive precursor, its use follows similar principles to BCl₃. rsc.org

Diborane (B₂H₆) and Amine-Borane Adducts: Diborane or its stable adducts, such as borane-dimethyl sulfide (B99878) (BMS), can serve as boron sources. researchgate.net These reactions often proceed via dehydrocoupling, releasing hydrogen gas.

The optimization of the boron precursor involves a trade-off between reactivity, handling safety, and cost. For the synthesis of this compound, boron trichloride is a frequently cited precursor due to its high reactivity, which drives the reaction to completion.

PrecursorFormulaFormKey AdvantagesKey Challenges
Boron TrichlorideBCl₃GasHigh reactivityCorrosive, moisture-sensitive, generates HCl
Boron Trifluoride EtherateBF₃·O(C₂H₅)₂LiquidEasier to handle than gaseous BF₃Lower reactivity than BCl₃
Boron TribromideBBr₃LiquidHigh reactivityCorrosive, moisture-sensitive, generates HBr
DiboraneB₂H₆GasHalide-free productHighly flammable and toxic gas

Direct and Indirect Functionalization Strategies for Boranetriamine Formation

The core of the synthesis involves the formation of B-N bonds through direct amination or related strategies.

Amination and Transamination Routes to Substituted Boranetriamines

Direct Amination: This is the most straightforward and widely used method for synthesizing this compound. It involves the direct reaction of a boron halide with an excess of diethylamine. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of diethylamine attacks the boron atom, displacing the halide.

A typical reaction using boron trichloride is as follows: BCl₃ + 6 (C₂H₅)₂NH → B(N(C₂H₅)₂)₃ + 3 (C₂H₅)₂NH₂⁺Cl⁻

In this reaction, the excess diethylamine not only acts as the nucleophile but also serves as a base to sequester the hydrogen chloride generated, forming diethylammonium (B1227033) chloride. This salt typically precipitates from the reaction mixture and can be removed by filtration.

Transamination: An alternative, though less common, route involves the transamination of an existing aminoborane. For instance, tris(dimethylamino)borane (B1346698) could potentially react with diethylamine in an exchange reaction. However, driving this equilibrium towards the desired hexaethylated product can be challenging and may require the removal of the more volatile dimethylamine. This method is generally not preferred for the direct synthesis of the target compound but is a known reaction in boron-nitrogen chemistry. wikipedia.orgyoutube.com

Chemo-Enzymatic and Catalytic Approaches in Related Boron-Nitrogen Systems

While specific chemo-enzymatic methods for this compound are not widely reported, related catalytic strategies for B-N bond formation are an active area of research and hold potential for future synthetic applications.

Catalytic Dehydrocoupling: This method involves the use of transition metal catalysts to facilitate the formation of B-N bonds from amine-borane adducts with the elimination of hydrogen gas. ibm.com For example, rhodium, iridium, or palladium complexes have been shown to catalyze the dehydrocoupling of secondary amine-borane adducts. nih.gov A potential, though not explicitly documented, route could involve the formation of a diethylamine-borane adduct ((C₂H₅)₂NH·BH₃) followed by catalytic dehydrocoupling. This approach offers the advantage of being a halide-free synthesis.

Catalyst TypeExample CatalystReaction TypePotential Advantage
Transition Metal[Rh(1,5-cod)(μ-Cl)]₂DehydrocouplingMild reaction conditions, halide-free
Palladium ComplexPd(dba)₂/ligandCross-couplingHigh efficiency for specific substrates

Chemo-enzymatic Approaches: The use of enzymes for B-N bond formation is a nascent field. While transaminases are widely used in organic synthesis for C-N bond formation, their application to boron chemistry is not yet established. nih.gov Future research may explore engineered enzymes for the stereoselective synthesis of chiral boranetriamines, although this is not directly relevant to the achiral target compound.

Process Optimization for Enhanced Yields and Purity in Boranetriamine Synthesis

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of impurities.

Key Optimization Parameters:

Stoichiometry: Precise control over the ratio of diethylamine to the boron precursor is critical. A significant excess of diethylamine is typically used to ensure complete substitution and to neutralize the generated acid. A 6:1 molar ratio of diethylamine to BCl₃ is theoretically required.

Temperature Control: The reaction is often highly exothermic. The temperature should be carefully controlled, typically by slow, portion-wise addition of the boron halide to a cooled solution of the amine, to prevent side reactions and decomposition.

Solvent Choice: The reaction is usually carried out in an inert, aprotic solvent such as hexane (B92381), toluene, or diethyl ether. The choice of solvent can influence the solubility of the reactants and the precipitation of the ammonium (B1175870) salt byproduct, facilitating its removal.

Purification: The primary byproduct, diethylammonium chloride, is typically removed by filtration. The resulting filtrate, containing the product dissolved in the solvent, is then subjected to vacuum distillation to remove the solvent and any unreacted starting materials, yielding the purified this compound.

Systematic optimization strategies, such as response surface methodology, can be employed to fine-tune these parameters for industrial-scale production, balancing yield, purity, and cost. nih.gov

ParameterTypical ConditionRationale
Reactant Ratio (Et₂NH:BCl₃)> 6:1Drives reaction to completion, neutralizes HCl
Temperature0 °C to room temperatureControls exothermicity, minimizes side reactions
SolventHexane or TolueneInert medium, facilitates byproduct precipitation
Final PurificationVacuum DistillationRemoves solvent and volatile impurities

Advanced Techniques for Product Isolation and Purification

The purification of this compound, a liquid at room temperature, often involves sophisticated techniques tailored to handle air-sensitive materials and to separate components with similar physical properties.

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is a primary method for purifying liquid aminoboranes like this compound. This technique is particularly effective for separating liquids with close boiling points and for compounds that are thermally unstable at atmospheric pressure. By lowering the pressure, the boiling point of the compound is significantly reduced, minimizing thermal decomposition.

For analogous compounds such as tris(dimethylamino)borane, a boiling point of 147-148 °C at atmospheric pressure is reported, suggesting that this compound, with its higher molecular weight, will have a higher boiling point, making vacuum distillation a preferred method. The process involves heating the crude product in a specialized apparatus equipped with a fractionating column, allowing for the separation of components based on their vapor pressures. The efficiency of the separation is dependent on the length and type of the fractionating column, the reflux ratio, and the stability of the vacuum. Given the air-sensitive nature of aminoboranes, the distillation is typically performed under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.

Table 1: General Parameters for Vacuum Distillation of Tris(dialkylamino)boranes

ParameterTypical Value/ConditionPurpose
Pressure 0.1 - 10 mmHgTo lower the boiling point and prevent thermal decomposition.
Temperature 50 - 200 °C (bath temp.)To achieve controlled boiling without decomposition.
Apparatus Schlenk line, vacuum pump, cryotrap, distillation bridgeTo maintain an inert atmosphere and handle volatile substances.
Precautions Inert gas counterflow, proper glassware dryingTo prevent hydrolysis and oxidation of the product. chemistryviews.org

Preparative Chromatography

Chromatographic techniques offer high-resolution separation and are invaluable for achieving very high purity.

Preparative Gas Chromatography (Prep-GC): For volatile compounds, preparative gas chromatography is a powerful tool for isolating pure substances. researchgate.netmonash.edunih.gov The crude this compound can be injected into a gas chromatograph with a column selected for its ability to separate the target compound from its impurities. The separated components are then passed through a collection system to trap the purified fractions. Element-selective detectors can be particularly useful for organoboron compounds. rsc.org Given the need to handle potentially air-sensitive fractions, specialized trapping techniques under an inert atmosphere are necessary.

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification of a wide range of compounds. For air-sensitive compounds, the entire system can be operated under an inert atmosphere. The choice of stationary and mobile phases is critical. Normal-phase chromatography, using non-polar solvents like hexane and ethyl acetate (B1210297), is often suitable for non-polar to moderately polar compounds. The selection of solvents must consider the solubility of this compound and its impurities. Derivatization is a strategy that can be employed to enhance separation and detection, although direct analysis is often preferred to avoid additional reaction and purification steps.

Recrystallization

While this compound is a liquid, some impurities or related byproducts might be solids. Recrystallization can be used to purify these solid materials, or in some cases, the target compound itself might be solidified at low temperatures or by forming a crystalline derivative.

The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. For aminoboranes, which can be sensitive to protic solvents, anhydrous and degassed solvents are required. Common solvent systems for the recrystallization of amines include mixtures of non-polar and polar aprotic solvents, such as hexane/ethyl acetate or hexane/tetrahydrofuran. rochester.edu The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities in the mother liquor. All manipulations should be carried out under an inert atmosphere.

Spectroscopic Characterization and Structural Elucidation of N,n,n ,n ,n ,n Hexaethylboranetriamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environments

¹¹B NMR Spectroscopy: The ¹¹B nucleus is a sensitive probe for the coordination environment of boron. nih.gov In tricoordinate boranes, the chemical shift is influenced by the nature of the substituents. For tris(amino)boranes, the strong π-donating character of the nitrogen atoms leads to increased electron density at the boron center, resulting in an upfield shift compared to trialkylboranes. sdsu.edu The ¹¹B NMR spectrum of Tris(dimethylamino)borane (B1346698) shows a characteristic signal in the range expected for tricoordinate boron with nitrogen substituents. The addition of a Lewis base to the empty p-orbital of boron would result in a significant upfield shift, confirming its trivalent state in the absence of such a base. sdsu.edu

¹⁴N NMR Spectroscopy: Nitrogen-14 is a quadrupolar nucleus, which often leads to broad signals in NMR spectra. rsc.org The line width is dependent on the symmetry of the electronic environment around the nitrogen atom. rsc.org In a molecule like Tris(dimethylamino)borane, the nitrogen atoms are in a relatively symmetric environment, which can allow for the observation of a ¹⁴N signal. The chemical shift provides information about the shielding of the nitrogen nucleus, which is influenced by the B-N bonding and the nature of the alkyl groups.

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. sdsu.edu For Tris(dimethylamino)borane, a single resonance is expected for the methyl carbons, reflecting the molecular symmetry. The chemical shift of this signal is influenced by the adjacent nitrogen atom. In the case of N,N,N',N',N'',N''-Hexaethylboranetriamine, two distinct signals would be anticipated for the ethyl groups: one for the methylene (B1212753) (-CH₂-) carbons directly bonded to nitrogen and another for the terminal methyl (-CH₃) carbons, further downfield.

¹H NMR Spectroscopy: The proton NMR spectrum provides details about the hydrogen environments. In Tris(dimethylamino)borane, a single sharp peak is observed for the eighteen equivalent protons of the six methyl groups. nih.gov For this compound, a more complex pattern is expected, consisting of a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group. libretexts.org

Nucleus Compound Expected Chemical Shift (ppm) Expected Multiplicity
¹¹BTris(dimethylamino)borane~20-30Singlet
¹³CTris(dimethylamino)borane~35-45Singlet
¹HTris(dimethylamino)borane~2.5Singlet
¹³CThis compoundMethylene (~40-50), Methyl (~10-15)Two singlets
¹HThis compoundMethylene (~3.0), Methyl (~1.1)Quartet, Triplet

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and vibrational modes within a molecule, providing a unique "fingerprint." researchgate.netnist.gov

Infrared (IR) Spectroscopy: The IR spectrum of aminoboranes is characterized by strong absorptions corresponding to the B-N stretching vibrations. For Tris(dimethylamino)borane, a strong band associated with the B-N stretching mode is a key diagnostic feature. Other prominent bands include C-H stretching and bending vibrations of the methyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nist.gov The symmetric vibrations, such as the symmetric B-N stretching mode, are often strong in the Raman spectrum. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. For this compound, additional bands corresponding to the vibrations of the ethyl groups would be present.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Technique
B-N Stretch1350-1500IR, Raman
C-H Stretch (Alkyl)2850-3000IR, Raman
C-H Bend (Alkyl)1375-1465IR
C-N Stretch1000-1250IR

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. boron.com

For Tris(dimethylamino)borane, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (143.04 g/mol ). nih.govuni-saarland.de A key feature in the mass spectra of amines is the cleavage of the C-C bond alpha to the nitrogen atom. organicchemistrydata.org In the case of Tris(dimethylamino)borane, a prominent fragment would likely arise from the loss of a methyl radical to form a stable iminium cation. For this compound (molecular weight 227.20 g/mol ), the fragmentation would be expected to involve the loss of an ethyl radical or other alkyl fragments. chemsrc.comresearchgate.net The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for these compounds. uni-saarland.de

Compound Molecular Weight ( g/mol ) Expected [M]⁺ Peak (m/z) Common Fragmentation Pathways
Tris(dimethylamino)borane143.04143Loss of CH₃, loss of N(CH₃)₂
This compound227.20227Loss of C₂H₅, loss of N(C₂H₅)₂

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgresearchgate.net This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound is not available, studies on related aminoboranes and borazines provide insight into their expected solid-state structures. researchgate.netkcl.ac.uk For Tris(dimethylamino)borane, a planar or near-planar geometry around the central boron atom is anticipated, with the three nitrogen atoms also lying in or close to this plane. This planarity is a consequence of the significant pπ-pπ interaction between the filled nitrogen p-orbital and the empty boron p-orbital. The B-N bond lengths are expected to be shorter than a typical B-N single bond, further evidence of this double bond character. The orientation of the dimethylamino groups would be such to minimize steric hindrance.

Structural Parameter Expected Value
B-N Bond LengthShorter than a single bond (~1.40 Å)
N-C Bond LengthTypical single bond (~1.47 Å)
C-C Bond LengthTypical single bond (~1.54 Å)
Sum of angles around Boron~360° (planar)

Photoelectron Spectroscopy for Core and Valence Electronic Structure

Photoelectron spectroscopy (PES) probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. chemsrc.com X-ray Photoelectron Spectroscopy (XPS) provides information on core electron binding energies, while Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence orbitals.

For aminoboranes, PES is particularly useful for studying the electronic effects of the B-N bond. acs.orgacs.org The core-level spectra (XPS) would show distinct peaks for the B 1s, N 1s, and C 1s electrons. The binding energies of these core electrons are sensitive to the chemical environment. For instance, the N 1s binding energy in Tris(dimethylamino)borane would be influenced by the electron-donating effect of the alkyl groups and the nature of the B-N bond. nih.govnih.gov The valence-level spectra (UPS) would reveal the energies of the molecular orbitals, including those involved in the B-N π-bonding, providing direct experimental evidence for the electronic interactions within the molecule.

Core Level Expected Binding Energy Range (eV) Information Gained
B 1s~190-195Electronic environment of Boron
N 1s~398-402Electronic environment of Nitrogen
C 1s~285-287Electronic environment of Carbon

Reactivity and Mechanistic Chemistry of N,n,n ,n ,n ,n Hexaethylboranetriamine

The reactivity of N,N,N',N',N'',N''-Hexaethylboranetriamine is centered around the polar Boron-Nitrogen (B-N) bonds that define its structure. The compound consists of a central boron atom bonded to three diethylamino, -N(CH₂CH₃)₂, groups. This arrangement creates distinct reactive sites within the molecule, with the boron atom acting as an electrophilic center and the nitrogen atoms as nucleophilic centers.

Lewis Acidity and Basicity: Investigating the Boron and Nitrogen Centers

The concept of Lewis acidity and basicity is fundamental to understanding the reactivity of this compound. A Lewis acid is a chemical species that can accept an electron pair, while a Lewis base is an electron-pair donor. nih.gov In this compound, the boron atom possesses an empty p-orbital, making it a potential Lewis acid. uni-halle.de Conversely, the three nitrogen atoms each have a lone pair of electrons, classifying them as Lewis bases. uni-halle.de

The electronic character of the molecule is heavily influenced by the donation of the nitrogen lone pair electrons into the vacant p-orbital of the boron atom, forming a partial B-N double bond (π-bond). This delocalization significantly reduces the Lewis acidity of the boron center when compared to boranes with less electron-donating groups, such as boron trihalides. wikipedia.org The electron-donating diethylamino groups attenuate the electrophilicity of the boron center, rendering the compound less reactive toward nucleophiles than analogous boron trihalides. wikipedia.org

The basicity of the nitrogen atoms is also tempered by this B-N π-bonding, as the lone pair is less available for donation to external acids. However, they retain sufficient nucleophilic character to react with strong electrophiles. The balance between the Lewis acidity of boron and the Lewis basicity of nitrogen defines the compound's chemical personality. The kinetic aspects of its reactions are described by nucleophilicity and electrophilicity, while the thermodynamic stability of its adducts is described by Lewis basicity and acidity. nih.gov

Table 1: Comparison of Lewis Acidity Parameters for Selected Boranes
Borane (B79455)Lewis Acidity Parameter (LAB)Reference
BCl312.5 rsc.org
BBr314.0 rsc.org
B(C6F5)35.5 rsc.org
BPh30.0 rsc.org
This compoundSignificantly lower than trihalides wikipedia.org

Despite its reduced Lewis acidity, the boron atom in this compound remains the primary site for nucleophilic attack. Nucleophiles are electron-rich species that are drawn to the electron-deficient boron center. uni-halle.de The reaction involves the donation of an electron pair from the nucleophile to the empty orbital of the boron atom, leading to the formation of a four-coordinate boronate species, often referred to as a Lewis adduct. nih.gov

The general mechanism can be depicted as: Nu:⁻ + B(NEt₂)₃ → [Nu-B(NEt₂)₃]⁻

The reactivity towards nucleophiles is significantly lower than that of boron halides due to the strong electron donation from the nitrogen atoms. wikipedia.org However, strong nucleophiles can attack the boron center. For instance, in related borane chemistry, nucleophiles like hydride (H⁻) or organolithium reagents (R-Li) readily attack boron centers to form borate (B1201080) complexes. rsc.org The steric bulk of the three diethylamino groups also plays a crucial role, hindering the approach of large nucleophiles to the boron atom.

The nitrogen atoms in this compound, possessing lone pairs of electrons, can act as nucleophiles. helsinki.fi This allows them to participate in nucleophilic substitution reactions, typically with alkyl halides. helsinki.filibretexts.org In such a reaction, one of the nitrogen atoms would attack the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

The general mechanism is as follows: (Et₂N)₂B-N(Et)₂ + R-X → [(Et₂N)₂B-N⁺(Et)₂(R)]X⁻

A significant challenge in such reactions with amines is controlling the extent of alkylation. helsinki.fi The initial product, a quaternary ammonium (B1175870) salt, is formed. However, if multiple amine sites are present or if the reaction conditions are not carefully controlled, further reactions can occur. In the case of simple amines reacting with alkyl halides, this often leads to a mixture of primary, secondary, tertiary, and quaternary amine products, as the newly formed amines are also nucleophilic. helsinki.filibretexts.org The steric hindrance provided by the ethyl groups on the nitrogen atoms can influence the rate and feasibility of these substitution reactions. oregonstate.edu

Coordination Chemistry: this compound as a Ligand

In coordination chemistry, a ligand is a molecule or ion that donates a pair of electrons to a central metal ion to form a coordinate covalent bond. organic-chemistry.orgsapub.org With three nitrogen atoms, each bearing a lone pair of electrons, this compound has the potential to act as a polydentate ligand. nih.gov Transition metals are particularly adept at forming such complexes due to their vacant d-orbitals. researchgate.net The molecule could potentially coordinate to a metal center through one, two, or all three of its nitrogen atoms.

The nitrogen donor atoms of this compound can form stable complexes with a variety of metal ions.

Transition Metals: Transition metal ions are classic Lewis acids that readily form coordination complexes. researchgate.netnih.gov The interaction would involve the donation of the nitrogen lone pairs into the vacant orbitals of the metal ion. researchgate.net The synthesis of such complexes would typically involve reacting this compound with a metal salt in a suitable solvent. nih.govnih.gov Depending on the metal ion's coordination number, size, and electronic preferences, as well as the steric bulk of the ligand, various structures could be formed, including mononuclear or dinuclear complexes. organic-chemistry.orgnih.gov For example, other multidentate nitrogen ligands have been shown to form dinuclear complexes with metals like manganese and cobalt, where the ligand bridges two metal centers. nih.gov

Main Group Elements: The Lewis basic nitrogen centers can also coordinate to Lewis acidic main group elements. helsinki.fi There is significant interest in the chemistry of complexes containing main group elements. orientjchem.org For instance, adducts could be formed with compounds like aluminum trichloride (B1173362) (AlCl₃) or even other boranes. The formation of such main group element adducts is a well-established phenomenon, often driven by the strong electrostatic interaction between the Lewis acid and base. uni-halle.dehelsinki.fi

The stability of a metal complex in solution is a critical thermodynamic parameter, often expressed by the formation constant (Kf) or stability constant (Kstab). oregonstate.edunih.gov A larger value for this constant indicates a more stable complex and a more favorable formation reaction. nih.gov

If this compound acts as a chelating ligand (binding to a metal center through two or more of its nitrogen atoms), the resulting complexes are expected to be significantly more stable than analogous complexes with monodentate ligands. This phenomenon is known as the chelate effect . oregonstate.edu The enhanced stability of chelate complexes is primarily due to a more favorable entropy change (ΔS°) for the complexation reaction. oregonstate.edu The displacement of multiple monodentate ligands by a single polydentate ligand leads to an increase in the number of free molecules in the system, resulting in a positive entropy change.

Table 2: Thermodynamic Data Illustrating the Chelate Effect for Ni²⁺ Complexes
+159
Reactionlog(Kf)ΔH° (kJ/mol)ΔS° (J/mol·K)Reference
[Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O8.61-54-13 oregonstate.edu
[Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O18.28-58 oregonstate.edu
(en = ethylenediamine, a bidentate ligand)

Hydrolysis and Solvolysis Reactions in Various Media

Solvolysis is a type of nucleophilic substitution where the nucleophile is a molecule of the solvent. wikipedia.org When the solvent is water, the reaction is termed hydrolysis. wikipedia.org The B-N bonds in aminoboranes are generally susceptible to hydrolysis, which cleaves the bond to form boric acid (or its derivatives) and the corresponding amine.

The general reaction for the hydrolysis of a B-N bond is: R₂B-NR'₂ + H₂O → R₂B-OH + HNR'₂

For this compound, complete hydrolysis would yield boric acid and three equivalents of diethylamine (B46881). B(NEt₂)₃ + 3 H₂O → B(OH)₃ + 3 HNEt₂

The rate of this reaction is influenced by several factors, including pH, temperature, and the steric and electronic properties of the substituents on boron and nitrogen. The stability of the B-N bond in amine-borane complexes is known to vary significantly; for example, triethylamine-borane is quite stable towards hydrolysis due to a strong N-B bond, while aniline-borane hydrolyzes much more readily. This indicates that the nature of the amine component is critical. General procedures for analyzing amine-boranes involve monitoring their hydrolysis. rsc.org While this compound is reported to be non-hygroscopic, suggesting a degree of stability to atmospheric moisture, it is expected to undergo solvolysis in protic solvents like water or alcohols, especially under acidic or basic conditions which can catalyze the cleavage of the B-N bond. wikipedia.org

Investigations into Oxidation and Reduction Pathways

The oxidation and reduction chemistry of this compound is primarily dictated by the nature of the boron-nitrogen (B-N) bonds and the electron-donating character of the ethyl groups.

Oxidation Pathways

The oxidation of aminoboranes typically involves the removal of an electron from the nitrogen atom's lone pair. chemrxiv.orgresearchgate.net The B-N bond in aminoboranes possesses partial double bond character due to π-donation from the nitrogen lone pair into the vacant p-orbital of the boron atom. researchgate.net This interaction strengthens the B-N bond and generally makes aminoboranes more difficult to oxidize than their parent amines. chemrxiv.org

For this compound, the oxidation potential is expected to be relatively high, indicating a resistance to oxidation. The process would likely involve the formation of an aminium radical cation. However, studies on other aminoboranes have shown that these oxidation events are often irreversible, suggesting that the resulting radical cation is unstable and undergoes rapid subsequent reactions or decomposition. chemrxiv.orgresearchgate.net

A potential, albeit less common, oxidation pathway could involve the use of O₂ as the terminal oxidant, which has been observed in the functionalization of other aminoboranes. nih.gov This process, however, often requires the presence of other reagents, such as zinc organyls, to facilitate the reaction. nih.gov

Table 1: Predicted Oxidation Behavior of this compound Based on Analogous Compounds

PropertyPredicted Behavior for this compoundBasis from Analogous Compounds
Oxidation Potential Relatively high, anodically shifted compared to diethylamine.Aminoboranes have more positive oxidation potentials than their parent amines. chemrxiv.org
Reversibility Likely irreversible.Cyclic voltammetry of aminoboranes generally shows irreversible redox events due to rapid decomposition of the oxidized species. chemrxiv.orgresearchgate.net
Initial Product Aminium radical cation.Oxidation occurs at the nitrogen center. researchgate.net
Reaction with O₂ Possible under specific catalytic conditions.O₂-mediated oxidation has been achieved for other aminoboranes, often requiring co-reagents. nih.gov

Reduction Pathways

The reduction of this compound is not a commonly expected reaction pathway. The boron atom is in a formal +3 oxidation state and is electron-deficient, but the strong B-N bonds make it relatively inert to reduction. Instead, aminoboranes and their adducts, such as amine-borane complexes, are well-known as reducing agents for a variety of functional groups. organic-chemistry.orgmdpi.com

For instance, related compounds like borane-trimethylamine are versatile reducing agents in organic synthesis. mdpi.com While this compound itself does not possess the B-H bonds characteristic of many borane-based reducing agents, its precursor, diethylamine-borane, would be a potent reductant. The subject compound is more accurately described as a stable product of dehydrogenation rather than a hydride source. Therefore, investigations would likely focus on its use as a precursor or in reactions where it acts as a Lewis base or a source of the B(NEt₂)₃ fragment, rather than its own reduction.

Mechanistic Studies of this compound in Catalytic Cycles

Direct catalytic applications of this compound are not prominent in the literature. More commonly, aminoboranes serve as reagents or precursors within a catalytic cycle, rather than acting as the catalyst itself. rsc.orgnih.gov

The primary role of aminoboranes in catalysis often involves the cleavage of the B-N bond to deliver either the amino or the boryl group to a substrate. However, the B-N bond in tris(amino)boranes like this compound is enthalpically strong, requiring significant activation to participate in catalytic reactions. chemrxiv.org

One potential area of catalytic relevance is in dehydrogenation reactions . Amine-boranes are known to release dihydrogen under catalytic conditions, and while this compound is the product of such a reaction, its formation can be part of a broader catalytic cycle for hydrogen storage or transfer hydrogenation. nih.govwikipedia.org For example, in the transfer hydrogenation of an iminoborane, the formation of stable aminoboranes can be the thermodynamic driving force for the reaction. nih.gov

Another area of application is as a precursor for tripodal borate ligands . Tris(dimethylamino)borane (B1346698), a close analog, is used to synthesize tris(pyrazolyl)borate and tris(methimazolyl)borate ligands by reacting with the corresponding heterocycles. rsc.org These ligands are crucial in coordination chemistry and catalysis. It is conceivable that this compound could be used in a similar fashion to generate novel tripodal ligands with different steric and electronic properties due to the ethyl groups.

Table 2: Potential Roles of this compound in Catalytic Systems

Catalytic AreaPlausible Role of this compoundMechanistic Insight from Analogs
Transfer Hydrogenation As a thermodynamically stable product driving the reaction.The formation of aminoboranes from iminoboranes and an amine-borane is thermodynamically favorable. nih.gov
Ligand Synthesis Precursor to tripodal borate ligands.Tris(dimethylamino)borane reacts with heterocycles like pyrazoles or methimazoles to form versatile ligands for catalysis. rsc.org
Borylation Reactions Source of a borylating agent under harsh conditions.Aminoboranes can be used in palladium-catalyzed borylations, although this typically involves aminoboranes with B-H or other reactive groups. acs.orgacs.org
Material Science Precursor for Boron Nitride (BN) deposition.Tris(dimethylamino)borane is used as a single-source precursor for the chemical vapor deposition of boron nitride films. researchgate.net

Advanced Applications and Emerging Frontiers for N,n,n ,n ,n ,n Hexaethylboranetriamine

Utility in Organic Synthesis and Catalysisresearchgate.net

Tris(dialkylamino)boranes serve as reagents in specific organic synthesis applications, although their role as catalysts is not as extensively documented as other borane (B79455) derivatives like tris(pentafluorophenyl)borane. acs.org The utility of the dimethyl analog, TDMAB, has been noted in several types of reactions.

Catalyst in Specific Organic Transformationsresearchgate.netchemrxiv.org

While many boranes and their adducts are known to catalyze reactions such as hydroboration or reduction, the specific catalytic activity of N,N,N',N',N'',N''-Hexaethylboranetriamine is not well-documented in the provided literature. sigmaaldrich.comorganic-chemistry.orgnih.gov However, related borane compounds are central to many catalytic processes. For instance, borane-catalyzed hydroboration of nitriles is a known transformation, and various boranes act as potent Lewis acid catalysts in dehydrative amidation and other reactions. acs.orgnih.gov The development of metal-free catalytic systems, including boron-based catalysts, is a significant area of research aimed at providing alternatives to traditional transition-metal catalysis. nih.gov

Reagent for Functional Group Interconversions

Tris(dimethylamino)borane (B1346698) (TDMAB) is identified as a reagent for several organic transformations. sigmaaldrich.comchemicalbook.com It is described as a macrolactamization reagent, a type of reaction that involves the formation of a large cyclic amide. chemicalbook.com Furthermore, it is listed as a reactant involved in reduction reactions and one-pot oxidative aminations. sigmaaldrich.comsigmaaldrich.com It can also be used to prepare other tris(alkylamino)borane analogs through transamination reactions with primary and secondary amines. chemicalbook.com These applications highlight its role in facilitating specific functional group interconversions, a cornerstone of modern organic synthesis. researchgate.net

Potential in Materials Science and Optoelectronicsresearchgate.net

The primary application for tris(dialkylamino)boranes in materials science is as single-source precursors for the deposition of boron-containing thin films.

Precursor for Boron-Nitrogen Frameworks and Polymeric Materials

Tris(dimethylamino)borane (TDMAB) is extensively used as a single-source molecular precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to grow boron nitride (BN) and boron-carbon-nitrogen (BCN) thin films. researchgate.netscientific.netresearchgate.net As a single-source precursor, TDMAB conveniently contains both the boron and nitrogen atoms required for BN film formation, simplifying the deposition process. scientific.net It is considered a safer, halogen-free alternative to other precursors like BCl3, which can damage the deposition equipment and the substrate. researchgate.net

Research has shown that hexagonal boron nitride (h-BN) films can be successfully deposited on substrates like silicon (Si) and carbon fibres using TDMAB. researchgate.netresearchgate.net The deposition temperature is a critical parameter, with studies showing h-BN formation at temperatures between 750 and 1000°C in atmospheric pressure CVD. researchgate.net In hot filament assisted CVD (HFCVD), increasing the filament temperature to 2000°C improves the crystallinity of the resulting h-BN films. scientific.netresearchgate.net The composition of the films can be tuned by introducing additional nitrogen sources like ammonia (B1221849) (NH3) to decrease carbon incorporation, leading to purer BN layers. researchgate.netscientific.net

Below is a table summarizing the deposition parameters for BN films using TDMAB from various studies.

Deposition MethodPrecursorSubstrateTemperature Range (°C)Resulting MaterialKey Findings
Atmospheric Pressure CVDTris(dimethylamino)borane (TDMAB)Si(0 0 1)750 - 1000h-BNGrowth rate varied exponentially with temperature. researchgate.net
Hot Filament Assisted CVD (HFCVD)Tris(dimethylamino)borane (TDMAB)SiliconUp to 2000 (filament)h-BN, BCNHigher filament temperature improved h-BN crystallinity. scientific.netresearchgate.net
Low Pressure CVDTris(dimethylamino)borane (TDMAB)Carbon FibresNot specifiedBN InterphaseResulted in a stoichiometric B/N ratio. researchgate.net
Atomic Layer Deposition (ALD)Tris(dimethylamino)borane (TDMAB)Various< 400BNUsed with a reactive nitrogen precursor like hydrazine (B178648) for low-temperature deposition. google.com

Development of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)researchgate.net

The provided search results contain no information on the use of this compound or its dimethyl analog, TDMAB, in the development of luminescent materials or as a component in Organic Light-Emitting Diodes (OLEDs). The field of boron-containing OLED materials typically focuses on complex, multi-resonant, or framework structures designed to achieve specific photophysical properties like thermally activated delayed fluorescence (TADF), which are structurally distinct from simple tris(amino)boranes. chemrxiv.orgnih.govrsc.org

Contributions to Fundamental Boron-Nitrogen Chemistry and Analogous Systemsnih.gov

Molecules like this compound are fundamental models for understanding the nature of the boron-nitrogen bond. This bond is not a simple single bond but possesses a unique character due to the difference in electronegativity between boron and nitrogen and the ability of the nitrogen lone pair to donate into the empty p-orbital of the sp2-hybridized boron atom.

This interaction, known as a dative π-bond, imparts partial double bond character to the B-N linkage. Theoretical studies using methods such as the Electron Localization Function (ELF), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) have been employed to investigate B-N bonding in a variety of organoboron molecules. nih.govmdpi.com These analyses consistently show that B-N bonds are highly polar and covalent, with the bonding electron density being significantly contributed by the nitrogen atom. nih.gov The study of simple aminoboranes provides foundational data for understanding the structure, stability, and reactivity of more complex and technologically important boron-nitrogen materials, from BN-doped polymers to hexagonal boron nitride nanosheets, which have applications in catalysis and electronics. nih.govresearchgate.net The reactivity of aminoboranes in fundamental chemical transformations, such as their cleavage of Si-H bonds in frustrated Lewis pair chemistry or their dehydrocoupling with amines and alcohols, continues to be an active area of research that expands the understanding of B-N chemistry. nih.govrsc.org

Future Research Directions and Unexplored Applications

The unique molecular architecture of this compound, characterized by a central boron-nitrogen core and six ethyl substituents, opens up a variety of promising avenues for future research and suggests several as-of-yet unexplored applications. The presence of the ethyl groups significantly influences the compound's physical and chemical properties, such as its solubility in organic solvents and its decomposition pathways, making it a distinct and potentially advantageous precursor and chemical building block compared to simpler aminoboranes like ammonia borane.

Future research is anticipated to leverage these characteristics for the development of advanced materials and novel chemical processes. The main areas of investigation are likely to focus on its role as a specialized precursor for boron-containing nanomaterials, its potential in catalysis, and its application in polymer science and optoelectronics.

Advanced Precursor for Designer Boron-Nitrogen Materials

A primary direction for future research lies in the utilization of this compound as a single-source precursor in Chemical Vapor Deposition (CVD) and other material synthesis techniques. The ethyl groups are expected to play a crucial role in the controlled synthesis of various boron-nitrogen materials.

Two-Dimensional Hexagonal Boron Nitride (h-BN) and Boron Carbonitride (BCN) Films: While ammonia borane is a common precursor for h-BN, the decomposition of this compound offers a pathway to incorporate carbon into the resulting film, leading to the formation of boron carbonitride (BCN) materials. mdpi.comresearchgate.netthescipub.comscirp.org The ability to tune the elemental composition by controlling the decomposition of this single-source precursor could allow for the production of BCN films with tailored electronic and optical properties. mdpi.com Future studies are expected to investigate the influence of deposition temperature and pressure on the B:C:N ratio and the resulting material's band gap. mdpi.com

Doped Boron Nitride Nanostructures: The decomposition of the ethyl groups provides a source of carbon that could be intentionally incorporated into the boron nitride lattice, creating specific defects and altering the material's properties. Research could explore the use of this compound to synthesize carbon-doped boron nitride nanotubes or nanosheets with enhanced conductivity or catalytic activity.

Low-Temperature Synthesis of Advanced Ceramics: The presence of six ethyl groups may lower the decomposition temperature compared to less substituted aminoboranes, potentially enabling lower-temperature CVD processes. rsc.org This could be advantageous for depositing boron-containing ceramic films on temperature-sensitive substrates, opening up new possibilities for flexible electronics and advanced composite materials. dntb.gov.uaresearchgate.net

Table 1: Potential Boron-Nitrogen Materials from this compound

MaterialPotential Synthesis MethodKey Feature from PrecursorPotential Application
Boron Carbonitride (BCN) FilmsChemical Vapor Deposition (CVD)In-situ carbon source from ethyl groupsTunable band gap materials for optoelectronics
Carbon-Doped h-BNPlasma-Enhanced CVD (PECVD)Controlled carbon incorporationEnhanced conductivity for electronic devices
Advanced B-N-C CeramicsPolymer-Derived Ceramics (PDC)Lower decomposition temperatureCoatings for temperature-sensitive substrates

Catalysis and Organic Synthesis

The sterically hindered nature of this compound suggests its potential as a catalyst or reagent in specialized organic reactions.

Sterically Hindered Base: The bulky ethyl groups make the nitrogen atoms less nucleophilic but still basic. This could be exploited in reactions where a non-nucleophilic, sterically hindered base is required to prevent side reactions. Future research could explore its use in elimination reactions and in the deprotonation of sterically crowded substrates.

Catalyst for Amine Synthesis: There is growing interest in using ruthenium(0) catalysis for the synthesis of sterically hindered amines. rsc.orgrsc.org Given that organoboranes are used in these catalytic cycles, this compound could be investigated as a component in novel catalytic systems for the production of complex amines, which are valuable in pharmaceuticals and materials science. dntb.gov.ua

Deaminative Functionalization: Recent advances have shown the catalytic synthesis of diazenes from sterically hindered amines for deaminative functionalization, a process that allows for the conversion of C-N bonds to other functional groups. nih.govnih.gov The unique structure of this compound could be explored in the development of new catalytic systems for such transformations.

Emerging Frontiers in Polymer Science and Optoelectronics

The electronic properties and reactivity of this compound also point towards unexplored applications in polymer science and the development of optoelectronic materials.

Monomer for Boron-Containing Polymers: The triamine structure suggests that it could be used as a cross-linking agent or a monomer in the synthesis of novel polymers. The incorporation of boron and nitrogen into the polymer backbone could impart desirable properties such as thermal stability and flame retardancy.

Advanced Dielectric Materials: Boron nitride is known for its excellent dielectric properties and high thermal conductivity. e3s-conferences.org By using this compound as a precursor, it may be possible to create thin, flexible, and processable dielectric films for use in next-generation electronic components, such as capacitors and insulators in microchips.

Theoretical Exploration for Optoelectronic Properties: Theoretical studies on similar boron-nitrogen compounds have shown that the introduction of B-N bonds can significantly alter the electronic and nonlinear optical properties of molecules. researchgate.netbeilstein-journals.orgresearchgate.net Future computational research could model the electronic structure of this compound and its derivatives to predict their potential for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and nonlinear optical materials. researchgate.netbeilstein-journals.org

Table 2: Summary of Future Research Directions

Research AreaSpecific FocusRationale
Materials Science Precursor for BCN and doped BNEthyl groups provide an in-situ carbon source for tunable properties.
Low-temperature CVD of ceramicsPotential for lower decomposition temperatures due to ethyl groups.
Catalysis Sterically hindered base/catalystBulky structure can enhance selectivity in organic reactions.
Component in amine synthesisPotential role in ruthenium-catalyzed and deaminative reactions.
Polymer Science Monomer for B-N polymersTriamine structure allows for cross-linking and new polymer backbones.
Electronics Precursor for dielectric filmsPotential to create flexible, processable high-performance insulators.
Theoretical modelingPredicting optoelectronic properties for novel device applications.

Q & A

Q. What are the established synthetic routes for N,N,N',N',N'',N''-Hexaethylboranetriamine, and what are the critical reaction parameters?

The synthesis of branched triamine derivatives typically involves nucleophilic substitution or reductive amination. For analogous compounds like N,N,N',N'',N''-Pentamethyldiethylenetriamine (CAS 3030-47-5), alkylation of ethylenediamine derivatives with methyl halides under controlled pH and temperature is common . Critical parameters include:

  • Use of anhydrous solvents to prevent hydrolysis.
  • Stepwise addition of alkylating agents to avoid over-alkylation.
  • Purification via vacuum distillation or column chromatography to isolate the target compound .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

Structural confirmation relies on ¹H/¹³C NMR and FT-IR spectroscopy :

  • ¹H NMR : Peaks corresponding to ethyl groups (δ ~1.2–1.5 ppm for CH₃ and δ ~2.5–3.5 ppm for N-CH₂) and boron environments (if applicable) should align with predicted splitting patterns .
  • FT-IR : B-N stretching vibrations (600–800 cm⁻¹) and N-H absence confirm full alkylation . Purity ≥95% is typically validated via integration of NMR signals against internal standards .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Based on structurally similar amines (e.g., N,N,N',N'-Tetramethylhexanediamine):

  • Toxicity : High acute toxicity via inhalation or dermal exposure; use fume hoods and nitrile gloves .
  • Reactivity : Avoid strong oxidizers to prevent exothermic decomposition .
  • Storage : Under inert gas (N₂/Ar) at –20°C to minimize degradation .

Advanced Research Questions

Q. How does the ligand structure of Hexaethylboranetriamine influence its coordination behavior in transition metal catalysis?

The triamine’s branched ethyl groups create steric hindrance, limiting coordination to smaller metal centers (e.g., Cu(I), Ni(II)). Comparative studies with N,N,N',N'-Tetramethylhexanediamine (CAS 111-18-2) show that increased alkylation reduces ligand flexibility, favoring monodentate over polydentate binding modes . Applications in catalysis require optimization of metal-to-ligand ratios to prevent catalyst poisoning .

Q. What strategies are effective in resolving conflicting spectroscopic data when characterizing this compound?

Conflicting data (e.g., NMR vs. mass spectrometry) can arise from impurities or isomeric byproducts. Methodological approaches include:

  • Orthogonal validation : Cross-check with HPLC-MS (high-resolution mass spectrometry) for molecular ion confirmation .
  • Computational modeling : Compare experimental ¹H NMR shifts with DFT-predicted spectra .
  • Isolation of byproducts : Fractional crystallization or preparative TLC to identify contaminants .

Q. What are the challenges in utilizing this compound in biomolecular conjugation, and how can they be methodologically addressed?

Challenges include hydrolytic instability of boron-nitrogen bonds and nonspecific binding. Strategies derived from related borane complexes:

  • Stabilization : Use aprotic solvents (e.g., DMF) and low-temperature reactions to minimize hydrolysis .
  • Targeted functionalization : Introduce click-chemistry handles (e.g., azide groups) for site-specific conjugation .
  • In vitro validation : Pre-screen conjugates via fluorescence quenching assays to confirm binding specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.